molecular formula C15H15N3O3 B2634534 Morpholino[4-(2-pyrazinyloxy)phenyl]methanone CAS No. 866157-00-8

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone

Cat. No.: B2634534
CAS No.: 866157-00-8
M. Wt: 285.303
InChI Key: ZAXDJRYZOJDHME-UHFFFAOYSA-N
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Description

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone is a chemical compound with the molecular formula C15H15N3O3. It is known for its unique structure, which includes a morpholine ring and a pyrazinyloxy group attached to a phenylmethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone typically involves the reaction of morpholine with 4-(2-pyrazinyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving gene expression and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone is unique due to the presence of both the morpholine ring and the pyrazinyloxy group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, setting it apart from other similar molecules .

Properties

IUPAC Name

morpholin-4-yl-(4-pyrazin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(18-7-9-20-10-8-18)12-1-3-13(4-2-12)21-14-11-16-5-6-17-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXDJRYZOJDHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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